3-Iodo-5-(trifluoromethoxy)benzaldehyde
Description
3-Iodo-5-(trifluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is structurally distinct due to the synergistic effects of iodine (a heavy halogen) and the trifluoromethoxy group (a strong electron-withdrawing substituent).
Properties
Molecular Formula |
C8H4F3IO2 |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
3-iodo-5-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-4H |
InChI Key |
WGHDGULKEFEILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethoxy)benzaldehyde typically involves the iodination of 5-(trifluoromethoxy)benzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of compounds like 3-azido-5-(trifluoromethoxy)benzaldehyde.
Oxidation: Formation of 3-iodo-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-iodo-5-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Iodo-5-(trifluoromethoxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Iodo-5-(trifluoromethoxy)benzaldehyde with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | C₈H₄F₃IO₂ | 316.02 | Not provided | Iodo (-I), -OCF₃ | High molecular weight, low volatility |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 188815-30-7 | Fluoro (-F), -CF₃ | Lower steric hindrance, higher volatility |
| 3-Iodo-5-(trifluoromethyl)benzaldehyde | C₈H₄F₃IO | 316.02 | 868166-28-3 | Iodo (-I), -CF₃ | Industrial use only, moderate reactivity |
| 3-Iodo-5-methylbenzoic acid | C₈H₇IO₂ | 278.05 | 52107-90-1 | Iodo (-I), methyl (-CH₃) | Carboxylic acid functionality, higher solubility |
Key Observations :
- Molecular Weight : The iodine atom contributes significantly to the high molecular weight (316.02 g/mol), reducing volatility compared to fluorine-containing analogs like 3-fluoro-5-(trifluoromethyl)benzaldehyde (192.11 g/mol) .
- Reactivity : The iodine atom may act as a leaving group in nucleophilic substitution reactions, while the -OCF₃ group stabilizes intermediates through resonance and inductive effects .
Comparison with 3-Fluoro-5-(trifluoromethyl)benzaldehyde :
Comparison with 3-Iodo-5-methylbenzoic Acid :
- The carboxylic acid derivative (CAS 52107-90-1) exhibits higher water solubility, making it suitable for aqueous-phase reactions, whereas the aldehyde group in the target compound favors organic-phase synthesis .
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